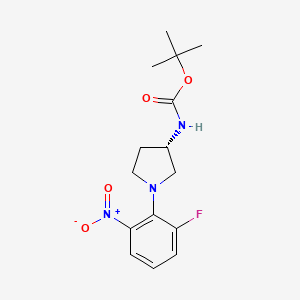

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate

説明

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a fluoro-nitrophenyl group, and a tert-butyl carbamate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluoro-Nitrophenyl Group: This step involves the nitration of a fluorobenzene derivative, followed by a coupling reaction with the pyrrolidine ring.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: Pyrrolidine N-oxides

Reduction: Amino derivatives

Substitution: Various substituted phenyl derivatives

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-inflammatory Agents:

Research indicates that compounds similar to (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate have been evaluated for their anti-inflammatory properties. For instance, pyrrolidine derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting a potential role in treating inflammatory conditions .

2. Neurological Research:

Pyrrolidine derivatives are also being investigated for their neuroprotective effects. Studies have demonstrated that modifications in the pyrrolidine structure can enhance the compound's ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases .

3. Anticancer Properties:

Preliminary studies have suggested that this compound may exhibit anticancer activity. The presence of nitro groups in the aromatic system can contribute to the compound's reactivity and interaction with biological targets involved in cancer progression .

Pharmacological Insights

1. Mechanism of Action:

The pharmacodynamics of this compound involves its interaction with specific receptors or enzymes that mediate inflammatory responses or cell signaling pathways associated with cancer growth .

2. Safety Profile:

The safety and efficacy of this compound are under investigation, with ongoing studies assessing its toxicity levels compared to established anti-inflammatory drugs like indomethacin. Initial findings suggest a favorable safety margin, which is critical for clinical applications .

Industrial Applications

1. Synthesis of Specialty Chemicals:

this compound can serve as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to be a versatile building block in organic synthesis .

2. Agricultural Chemistry:

There is potential for this compound to be explored in agricultural applications, particularly as a pesticide or herbicide due to its biological activity against specific pests or pathogens. Research into the environmental impact and efficacy of such applications is ongoing .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro-nitrophenyl group could play a crucial role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and stability.

類似化合物との比較

Similar Compounds

- tert-Butyl 1-(2-chloro-6-nitrophenyl)pyrrolidin-3-ylcarbamate

- tert-Butyl 1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ylcarbamate

- tert-Butyl 1-(2-fluoro-6-aminophenyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, as well as the stereochemistry of the pyrrolidine ring. These features can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and development.

生物活性

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate

- Molecular Formula : C15H20FN3O4

- CAS Number : 1233860-32-6

The compound features a pyrrolidine ring, a fluoro-nitrophenyl group, and a tert-butyl carbamate moiety, which contribute to its unique biological activity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and dihaloalkanes.

- Introduction of the Fluoro-Nitrophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Attachment of the Carbamate Group : The tert-butyl carbamate is introduced using tert-butyl chloroformate in the presence of a base.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine structure provides rigidity, enhancing binding affinity to target sites .

Therapeutic Potential

Research indicates that this compound may serve as a lead structure for developing new drugs aimed at various therapeutic targets. Its potential applications include:

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects, suggesting that this compound could exhibit similar properties .

- Antiproliferative Effects : Studies on structurally related compounds indicate potential antiproliferative activities against cancer cell lines, warranting further investigation into this compound's efficacy against various cancers .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 1-(2-chloro-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Chlorine instead of Fluorine | Moderate activity |

| tert-Butyl 1-(2-bromo-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Bromine instead of Fluorine | Lower activity |

| tert-Butyl 1-(2-iodo-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Iodine instead of Fluorine | Variable activity |

The presence of the fluorine atom in this compound enhances its stability and may influence its interaction with biological targets more effectively than its chloro, bromo, or iodo analogs .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Anti-inflammatory Studies : A series of pyrrolidine derivatives were synthesized and evaluated for their anti-inflammatory properties. Some demonstrated equipotent activities compared to established drugs like indomethacin while exhibiting reduced ulcerogenic effects .

- Antiproliferative Activity : Research on fluorinated compounds has shown significant antiproliferative effects against various cancer cell lines. These findings suggest that this compound may possess similar capabilities .

特性

IUPAC Name |

tert-butyl N-[(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMURRWNWSPCNPW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。